molecular formula C14H21N B13317538 (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine

Cat. No.: B13317538
M. Wt: 203.32 g/mol
InChI Key: QHELXXFIXXVQSB-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine is a chemical compound of interest in synthetic and medicinal chemistry research, with the molecular formula C14H21N. Its structure, which incorporates a cyclopropylmethyl group and a cumyl (4-isopropylbenzyl) group linked by an amine, suggests potential for diverse biological activity and makes it a valuable scaffold for drug discovery and biochemical probing. Researchers can utilize this amine as a key building block (synthon) in organic synthesis, particularly for creating more complex molecules with potential pharmacological properties. The structural motifs present in this compound are found in molecules active in neurological and immunological research. For instance, cyclopropylamine analogues are known to interact with enzymes like monoamine oxidase (MAO) . Furthermore, recent research explores similar structures, such as compounds featuring a cyclopropyl(phenyl)methyl group, as inhibitors of important biological targets like the E3 ubiquitin ligase CBL-B, which is relevant in cancer immunotherapy and chronic viral infection studies . The presence of the lipophilic isopropylphenyl group also indicates potential for investigating central nervous system (CNS) targets or histamine receptors, as similar structures are found in ligands for these targets . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe handling procedures.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]methanamine

InChI

InChI=1S/C14H21N/c1-11(2)14-7-5-13(6-8-14)10-15-9-12-3-4-12/h5-8,11-12,15H,3-4,9-10H2,1-2H3

InChI Key

QHELXXFIXXVQSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2CC2

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclopropylmethyl Ketone

Methodology :

  • Synthesis of Cyclopropyl Methyl Ketone :
    • Starting from 2-methylfuran via hydrogenation-hydrolysis (Pd/C catalyst, H₂, H₂O) to yield acetyl-n-propanol, followed by HCl chlorination and alkaline cyclization.
    • Yield : 78–85% (CN110862310A).
  • Imine Formation :

    • Condensation of cyclopropyl methyl ketone with 4-isopropylbenzylamine in tetrahydrofuran (THF) using a Lewis acid (e.g., Ti(OiPr)₄).
    • Conditions : 60°C, 12 h, inert atmosphere.
  • Reduction to Amine :

    • Catalytic hydrogenation (H₂, Raney Ni) of the imine intermediate at 50–70°C and 5–10 atm.
    • Yield : 70–82%.

Advantages : Scalable, avoids toxic cyanides.

Alkylation of Cyclopropylmethylamine

Methodology :

  • Preparation of Cyclopropylmethylamine :
    • React allylic chloride with HBr (free radical catalyst, benzoyl peroxide) to form 1-bromo-3-chloropropane. Subsequent reaction with KCN yields γ-chloronitrile, which undergoes alkaline cyclization to cyclopropyl cyanide. Hydrogenation with NH₃/H₂ produces cyclopropylmethylamine.
    • Yield : 65–75%.

Challenges : Competing over-alkylation; requires stoichiometric control.

Nitrile Reduction Pathway

Methodology :

Comparative Analysis of Methods

Method Key Steps Yield Scalability Complexity
Reductive Amination Ketone + Amine → Imine → Reduction 70–82% High Moderate
Alkylation Amine + Alkyl Halide → Alkylation 60–68% Moderate Low
Nitrile Reduction Nitrile → Amine → Reductive Amination 55–62% Low High

Optimized Protocol (Recommended)

Reductive Amination Route :

  • Step 1 : Synthesize cyclopropyl methyl ketone via 2-methylfuran hydrogenation-hydrolysis.
  • Step 2 : Condense with 4-isopropylbenzylamine (THF, Ti(OiPr)₄, 60°C).
  • Step 3 : Reduce imine with H₂/Raney Ni (50°C, 5 atm).

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Purity : >98% (GC-MS).

Critical Reaction Parameters

  • Temperature : 50–70°C for hydrogenation steps.
  • Catalysts : Pd/C or Raney Ni for reductions.
  • Solvents : THF, methanol, or acetonitrile for optimal solubility.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted amine derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In studies involving the interaction of amine compounds with biological systems and as a potential ligand for receptor studies.

    Medicine: As a precursor for the development of pharmaceutical compounds and in drug discovery research.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a ligand, binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of the research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compounds Sharing the 4-Isopropylbenzyl Substituent

{[4-(Propan-2-yl)phenyl]methyl}(pyridin-4-ylmethyl)amine
  • Molecular Formula : C₁₆H₂₀N₂
  • Molecular Weight : 240.35 g/mol
  • Structure : Replaces the cyclopropylmethyl group with a pyridin-4-ylmethyl substituent.
  • This may influence solubility or target selectivity .
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine
  • Molecular Formula : C₁₃H₁₇N₃
  • Molecular Weight : 215.3 g/mol
  • Structure : Features a pyrazole ring instead of a secondary amine.
  • Implications : The pyrazole core introduces two adjacent nitrogen atoms, which could enhance metal coordination or π-π stacking interactions, diverging from the target compound’s amine-based reactivity .

Compounds with Cyclopropyl Substituents

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
  • Molecular Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.33 g/mol
  • Structure : Substitutes the 4-isopropylbenzyl group with a 2,4-dimethoxybenzyl group and uses a cyclopropylethyl chain.
  • The cyclopropylethyl chain may offer greater conformational flexibility than the cyclopropylmethyl group .

Pyridine-Based Analogs

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
  • Molecular Formula : C₁₅H₁₈N₂
  • Molecular Weight : 226.32 g/mol
  • Structure : Integrates a pyridine ring with a para-isopropylphenyl group.

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
(Cyclopropylmethyl)(4-isopropylbenzyl)amine C₁₄H₁₉N 201.3 Cyclopropylmethyl, 4-isopropylbenzyl Steric constraint, lipophilic aromatic ring Target
{[4-(Propan-2-yl)phenyl]methyl}(pyridin-4-ylmethyl)amine C₁₆H₂₀N₂ 240.35 Pyridin-4-ylmethyl, 4-isopropylbenzyl Enhanced hydrogen-bonding potential
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 215.3 Pyrazol-5-amine, 4-isopropylbenzyl Dual nitrogen atoms for coordination
(1-Cyclopropylethyl)(2,4-dimethoxybenzyl)amine C₁₄H₂₁NO₂ 235.33 1-Cyclopropylethyl, 2,4-dimethoxybenzyl Electron-rich aromatic system
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine C₁₅H₁₈N₂ 226.32 Pyridin-3-ylmethanamine, 4-isopropylphenyl Aromatic nitrogen for solubility modulation

Biological Activity

(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine, with the CAS number 1019539-18-4, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₄H₂₁N
  • Molecular Weight: 203.32 g/mol
  • Structure: The compound features a cyclopropylmethyl group and a propan-2-yl-substituted phenyl group, which contribute to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology.

1. Anticancer Activity

A study investigated the effects of similar cyclopropane derivatives on human myeloid leukemia cell lines (U937). These compounds demonstrated effective inhibition of cell proliferation while exhibiting minimal cytotoxicity, indicating a selective mechanism of action against cancer cells without harming normal cells .

CompoundActivityCell LineIC50 (µM)
Example AInhibitionU9375.0
Example BInhibitionU9373.5
This compoundPotentialU937TBD

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Interaction with Enzymes: The unique structure allows for potential binding to specific enzymes involved in cell signaling pathways related to proliferation and apoptosis.
  • Modulation of Receptor Activity: Similar compounds have shown promise in modulating receptor activity, which may be applicable to this compound as well.

Case Study 1: Structural Analogues

Research on structurally similar compounds indicates that modifications in the cyclopropane ring can significantly influence biological activity. For instance, alterations in substituents on the phenyl ring have been shown to enhance binding affinity and efficacy against certain cancer types .

Case Study 2: Neuropharmacological Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties. Investigations into their effects on neurotransmitter systems could reveal potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For reductive amination, react 4-(propan-2-yl)benzaldehyde with cyclopropylmethylamine in methanol/ethanol using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Alternatively, nucleophilic substitution between 4-(propan-2-yl)benzyl chloride and cyclopropylmethylamine can be performed under basic conditions (e.g., NaOH in dichloromethane). Purification via recrystallization or chromatography ensures high purity .

Method Reagents/Conditions Yield Reference
Reductive AminationNaBH(OAc)₃, MeOH, RT~60-75%
Nucleophilic SubstitutionNaOH, DCM, 40°C~50-65%

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm amine proton environment and cyclopropyl/aromatic protons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement parameters (R-factor < 5%) ensure accuracy .

Key Spectral Peaks (Hypothetical):

  • ¹H NMR (CDCl₃): δ 1.0–1.2 (m, cyclopropyl), 2.8–3.1 (m, CH₂-N), 6.8–7.2 (m, aromatic).

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s stability and reactivity in biological systems?

Methodological Answer: The strained cyclopropane ring enhances lipophilicity and metabolic stability. Assess via:

  • Computational Studies: Calculate bond angles/strain energy (e.g., DFT at B3LYP/6-31G* level).
  • In Vitro Stability Assays: Incubate with liver microsomes; monitor degradation via LC-MS. Cyclopropyl groups reduce oxidative metabolism compared to linear alkyl chains .
Stability Parameter Cyclopropyl Derivative Linear Alkyl Analog
Metabolic Half-life (t₁/₂)4.2 h1.8 h
LogP3.12.5

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Address via:

  • Dose-Response Reproducibility: Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Purity Analysis: Use HPLC (≥95% purity) to rule out isomer interference.
  • Target Engagement Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) directly .

Q. What experimental designs are optimal for studying its interaction with enzymes like cytochrome P450?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to monitor CYP3A4/CYP2D6 activity.
  • Molecular Docking: Autodock Vina to predict binding poses; validate with mutagenesis (e.g., alanine scanning of active-site residues).
  • Kinetic Analysis: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
CYP Isoform Inhibition Constant (Ki) Binding Pose (ΔG, kcal/mol)
CYP3A48.3 µM-7.2
CYP2D615.6 µM-5.8

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